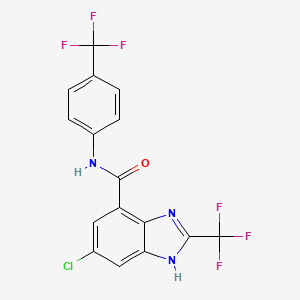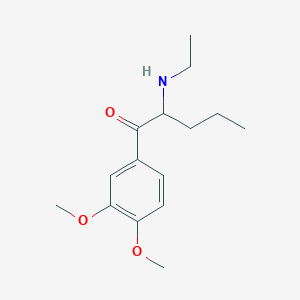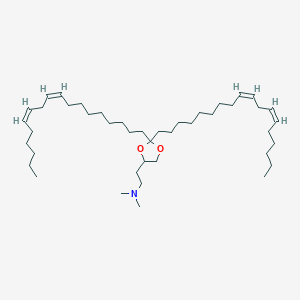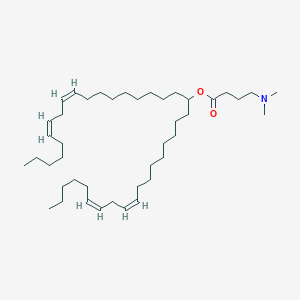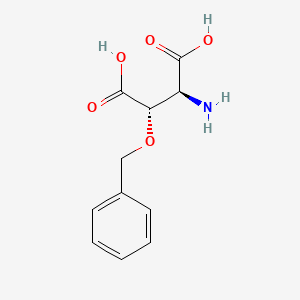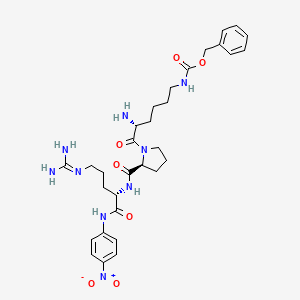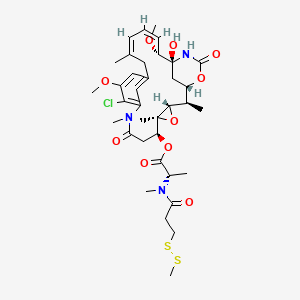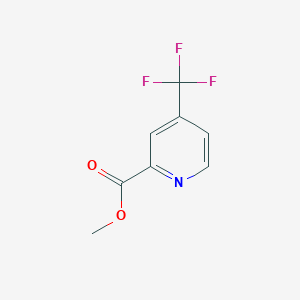
Methyl 4-(trifluoromethyl)picolinate
Übersicht
Beschreibung
DS-5272 is a potent and orally active p53-MDM2 interaction inhibitor.
Wissenschaftliche Forschungsanwendungen
Fluorination and Derivative Synthesis
Methyl 4-(trifluoromethyl)picolinate has been explored in the context of fluorination reactions. A study by Plevey, Rendell, and Tatlow (1982) discussed the fluorination of methyl pyridines, including transformations involving −CF3, −CHF2, or −CH2F groups, which are key in the synthesis of various polyfluoro-4-picolines (Plevey, Rendell, & Tatlow, 1982).
Luminescence and Vapochromism
Research by Cariati, Bu, and Ford (2000) explored the luminescence and vapochromism of solids like [CuI(4-pic)]4 and [CuI(4-pic)]∞, where pic denotes methyl pyridine. This study highlights the potential of such compounds in understanding luminescent materials (Cariati, Bu, & Ford, 2000).
Antitumor Drug Synthesis
Yao Jian-wen (2012) discussed the synthesis of Sorafenib, an antitumor drug, using intermediate methyl 4-chloropicolinate. This demonstrates the relevance of methyl picolinate derivatives in pharmaceutical synthesis (Yao Jian-wen, 2012).
Functionalization and Structural Transformation
Laha, Jethava, and Patel (2015) developed a transition-metal-free method for intramolecular carbonylation of arenes in 2-aryl-3-picolines, showcasing the potential of methyl group functionalization in creating diverse molecular structures (Laha, Jethava, & Patel, 2015).
Biochemical Applications
Shinitzky and Rivnay (1977) demonstrated the use of quaternary salts of 4-picoline as efficient quenchers of tryptophan fluorescence in membrane proteins. This suggests its utility in biochemical and biophysical studies (Shinitzky & Rivnay, 1977).
Catalysis and Oxidation Processes
Takehira et al. (2004) researched the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, providing insights into the role of methylpyridines in catalytic processes (Takehira et al., 2004).
Environmental and Toxicological Studies
Nguyen et al. (1988) investigated the biotransformations of γ-picoline (4-methylpyridine) in rats, highlighting its environmental and toxicological aspects (Nguyen et al., 1988).
Electroluminescent Devices
Jou et al. (2009) reported on a high molecule iridium complex incorporating picolinate for use in blue-green organic light-emitting diodes, demonstrating the material's potential in optoelectronic applications (Jou et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCIYNOPRUVFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450878 | |
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)picolinate | |
CAS RN |
455941-78-3 | |
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



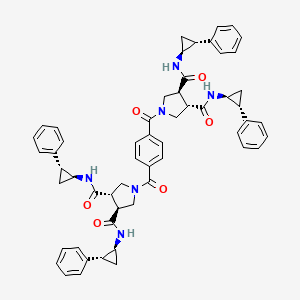
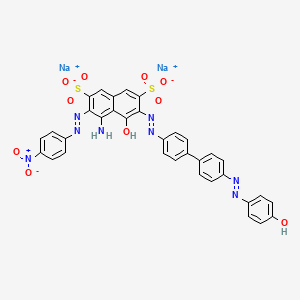
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

